molecular formula C6H5ClFNO B2355552 (6-Chloro-2-fluoropyridin-3-yl)methanol CAS No. 1227509-94-5

(6-Chloro-2-fluoropyridin-3-yl)methanol

Cat. No.: B2355552
CAS No.: 1227509-94-5
M. Wt: 161.56
InChI Key: LLSPCHCQVHEEMW-UHFFFAOYSA-N
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Description

“(6-Chloro-2-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 g/mol . The compound appears as a gray to pale-yellow solid or liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific representation of the molecule’s structure. The compound has one rotatable bond .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 161.56 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

  • C-H Functionalization Strategy Advantages : The compound (6-Amino-2-chloro-3-fluorophenyl)methanol, related to the query, was synthesized using both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This strategy showed advantages like milder reaction conditions, higher yields, better selectivity and practicality, and high chemical diversity compared to the traditional approach (Sun, Sun, & Rao, 2014).

  • Hydrogen-Bonded Cluster Studies : The structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol was studied, revealing insights into the interaction through aromatic hydrogen and the effects on vibrational frequencies of CH bonds in CH3 groups (Nibu, Marui, & Shimada, 2006).

  • Synthesis of Pyridinolate Complexes : Complexes involving 6-fluoro-2-hydroxypyridine, 6-chloro-2-hydroxypyridine, and others were prepared, showing significant implications in the field of inorganic chemistry and coordination chemistry (Schäffler, Müller, & Maas, 2006).

  • Supramolecular Network Analysis : The supramolecular networks in compounds similar to the query chemical were analyzed, showing differences in intermolecular interaction patterns and symmetries based on the substitution of atoms like chlorine and fluorine (Rajalakshmi et al., 2012).

  • Novel Radioligand Synthesis : The synthesis of a novel radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography was accomplished, indicating the compound's relevance in neuroscience and medical imaging (Zhang & Horti, 2004).

  • Catalyst-Free Domino Reactions : The catalyst-free domino reaction of certain compounds with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was developed, which is relevant for synthesizing complex molecules in organic chemistry (Zhao et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSPCHCQVHEEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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